Oxazine 170 perchlorate
Description
Overview of Oxazine (B8389632) Dye Classifications and Their Significance in Photonic Applications
Oxazine dyes are a family of heterocyclic organic compounds characterized by a core structure containing an oxazine ring—a six-membered ring with one oxygen and one nitrogen atom. wikipedia.org They are broadly classified based on their chromophoric system, which dictates their absorption and emission properties. This class includes benzophenoxazines, which form the basis for fluorescent dyes like Nile red and Nile blue. wikipedia.org The substitution of different functional groups onto the parent oxazine structure gives rise to a wide array of dyes with tailored characteristics.
The significance of oxazine dyes in photonics is substantial, primarily due to their exceptional photophysical properties. Many oxazine dyes exhibit strong absorption in the visible and near-infrared regions of the electromagnetic spectrum, coupled with high fluorescence quantum yields. mdpi.comscribd.com These characteristics make them ideal candidates for use as laser dyes, where they serve as the gain medium in dye lasers. medchemexpress.comglpbio.commedchemexpress.comchemondis.com Their ability to be incorporated into various host materials, such as polymers like poly(methyl methacrylate) (PMMA), allows for the fabrication of solid-state dye lasers and fluorescent fibers. mdpi.comresearchgate.netdntb.gov.ua
Furthermore, the sensitivity of their spectral properties to the local environment, a phenomenon known as solvatochromism, makes them valuable as probes for studying the polarity and microenvironment of various systems. wikipedia.orgnih.gov Recent advancements have also focused on their use in super-resolution microscopy and as photosensitizers in photodynamic therapy, highlighting the expanding role of oxazine dyes in cutting-edge photonic and biophotonic applications. rsc.orgrsc.org
Historical Trajectories and Milestones in the Scientific Investigation of Oxazine 170 Perchlorate (B79767)
The scientific investigation of oxazine dyes dates back to the late 19th and early 20th centuries, with initial efforts focused on their synthesis and application as textile dyes. A significant milestone in the production of oxazine dyes was the development of a process involving the condensation of 4-nitrosoaniline (B1616193) derivatives with 3-aminophenols. google.com Over the years, synthetic methodologies have evolved, with modern techniques offering more efficient and environmentally friendly routes to these compounds. evitachem.com
The advent of the laser in the 1960s marked a turning point in the study of oxazine dyes, including Oxazine 170 perchlorate. Researchers soon recognized their potential as laser gain media, leading to extensive studies of their spectroscopic and photophysical properties. researchgate.net The investigation of Oxazine 170 as a laser dye has been a significant area of research, with studies focusing on its performance in various solvents and solid-state matrices. mdpi.comresearchgate.netresearchgate.net
In recent decades, the scientific inquiry into this compound has broadened considerably. Its application as a fluorescent probe has been explored, taking advantage of the sensitivity of its fluorescence to the surrounding environment. researchgate.netchemsrc.com Furthermore, its interaction with biological molecules and its potential use in bioimaging have become active areas of research. nih.gov Cryogenic fluorescence spectroscopy studies have provided detailed insights into the intrinsic spectroscopic properties of oxazine ions, including Oxazine 170, by isolating them in a vacuum and cooling them to low temperatures. au.dk These historical and ongoing investigations continue to reveal the multifaceted nature of this compound and its enduring importance in chemical research.
Delineation of Research Gaps and Prospective Avenues for Scholarly Inquiry Pertaining to this compound
Despite the extensive research on this compound, several research gaps and promising avenues for future investigation remain. A primary area for further exploration is the development of more robust and photostable derivatives. While Oxazine 170 exhibits good performance as a laser dye, photodegradation can limit its long-term operational stability. researchgate.net Designing and synthesizing new analogues with improved photostability would significantly enhance its utility in demanding applications.
Another key area for future research is the comprehensive characterization of its behavior in complex and heterogeneous environments. While its properties in various solvents are relatively well-documented, its interactions within biological systems, such as cells and tissues, are less understood. researchgate.net Elucidating the mechanisms of its uptake, localization, and potential toxicity in biological systems is crucial for advancing its use in bioimaging and as a therapeutic agent.
Furthermore, there is a need for more in-depth theoretical and computational studies to complement experimental findings. Advanced computational modeling can provide a deeper understanding of the electronic structure, excited-state dynamics, and photophysical properties of Oxazine 170 and its derivatives. researchgate.net This knowledge can guide the rational design of new oxazine-based materials with tailored optical and electronic properties.
Prospective avenues for scholarly inquiry also include the exploration of this compound in novel photonic applications. This could involve its incorporation into new types of optical sensors, its use in advanced data storage technologies, or its integration into hybrid materials with unique functionalities. chemsrc.comdntb.gov.ua The development of silicon-substituted oxazine dyes, creating near-infrared azasiline fluorophores, represents a recent advancement that opens up new possibilities for imaging beyond 700 nm. acs.org Additionally, investigating its potential in emerging fields such as molecular disassembly for sensing and therapeutics could unveil new and impactful applications. rsc.org
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl-[5-(ethylamino)-10-methylbenzo[a]phenoxazin-9-ylidene]azanium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O.ClHO4/c1-4-22-16-11-19-18(10-13(16)3)24-21-15-9-7-6-8-14(15)17(23-5-2)12-20(21)25-19;2-1(3,4)5/h6-12,23H,4-5H2,1-3H3;(H,2,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXAZZAYBZVPEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC2=C(C3=CC=CC=C31)N=C4C=C(C(=[NH+]CC)C=C4O2)C.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80886501 | |
| Record name | Benzo[a]phenoxazin-7-ium, 5,9-bis(ethylamino)-10-methyl-, perchlorate (1:1) | |
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Molecular Weight |
431.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Green powder; [Sigma-Aldrich MSDS] | |
| Record name | Oxazine 170 perchlorate | |
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CAS No. |
62669-60-7 | |
| Record name | Oxazine-170 | |
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| Record name | Benzo[a]phenoxazin-7-ium, 5,9-bis(ethylamino)-10-methyl-, perchlorate (1:1) | |
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| Record name | Benzo[a]phenoxazin-7-ium, 5,9-bis(ethylamino)-10-methyl-, perchlorate (1:1) | |
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| Record name | 5,9-bis(ethylamino)-10-methylbenzo[a]phenoxazin-7-ium perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
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Advanced Spectroscopic Elucidation and Fundamental Photophysical Phenomena of Oxazine 170 Perchlorate
Electronic Absorption and Fluorescence Emission Spectroscopic Characterization
The photophysical behavior of Oxazine (B8389632) 170 perchlorate (B79767) is fundamentally dictated by its electronic structure and the influence of its surrounding environment. Spectroscopic techniques provide a powerful means to probe the ground and excited states of this molecule, revealing insights into its absorption and emission characteristics.
Quantitative Spectrophotometric Analysis of Ground-State Absorption Profiles
The electronic absorption spectrum of Oxazine 170 perchlorate is characterized by a strong absorption band in the visible region, corresponding to a π→π* electronic transition localized on the heterocyclic benzophenoxazine core. evitachem.com The position and intensity of this absorption maximum are sensitive to the solvent environment, a phenomenon known as solvatochromism.
In methanol, the absorption maximum (λabs) is observed at approximately 613 nm, with a high molar extinction coefficient (ε) of 83,000 cm-1M-1. evitachem.com This high value indicates a strongly allowed electronic transition. In the slightly less polar solvent ethanol (B145695), a small red shift to 621 nm is observed. mdpi.com A more pronounced bathochromic shift occurs in more polar solvents, with the absorption peak moving from 605 nm in nonpolar cyclohexane (B81311) to 621 nm in polar aprotic acetonitrile (B52724). evitachem.com In aqueous solutions, the absorption maximum is further shifted to 625 nm. evitachem.com This positive solvatochromism, where the absorption shifts to longer wavelengths with increasing solvent polarity, is indicative of a greater stabilization of the more polar excited state relative to the ground state. evitachem.com
Theoretical calculations using time-dependent density functional theory (TD-DFT) have corroborated these experimental findings, attributing the main absorption band to the lowest-energy electronic transition. evitachem.comnih.gov These studies also suggest that a short-wavelength shoulder often observed in the absorption spectrum is not due to a separate electronic transition but rather arises from vibronic progressions. evitachem.comnih.gov
Table 1: Ground-State Absorption Properties of this compound in Various Solvents
| Solvent | Absorption Maximum (λabs) (nm) | Molar Extinction Coefficient (ε) (cm-1M-1) |
| Methanol | 613 | 83,000 |
| Ethanol | 621 | Not Reported |
| Acetonitrile | 621 | Not Reported |
| Water | 625 | Not Reported |
| Cyclohexane | 605 | Not Reported |
Fluorimetric Investigation of Excited-State Emission Dynamics
Following excitation into its absorption band, this compound exhibits strong fluorescence emission. The emission spectrum is roughly a mirror image of the absorption spectrum, with the emission maximum (λem) appearing at longer wavelengths (a phenomenon known as the Stokes shift). The magnitude of this Stokes shift and the fluorescence quantum yield are highly dependent on the solvent properties.
In methanol, the fluorescence emission maximum is located at approximately 648 nm. evitachem.commdpi.com Similar to the absorption spectrum, the emission is also subject to solvatochromism. For instance, in ethanol, the emission peak is also observed at 648 nm. mdpi.com The emission wavelength is around 645 nm, and the dye has a broad excitation spectrum from 300-550 nm. medchemexpress.comchemsrc.com
The fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state, is also influenced by the solvent. In aqueous solutions, the fluorescence lifetime is approximately 1.9 nanoseconds. evitachem.com The dynamics of the excited state are governed by rapid internal conversion from the second excited singlet state (S₂) to the first excited singlet state (S₁) in less than 100 femtoseconds, from which fluorescence occurs. evitachem.com
Concentration can also play a significant role in the emission dynamics. At high concentrations (above 10⁻⁶ M), aggregation-induced quenching can occur due to the formation of H-aggregates, which leads to a decrease in fluorescence intensity. evitachem.com
Table 2: Fluorescence Emission Properties of this compound in Various Solvents
| Solvent | Emission Maximum (λem) (nm) | Fluorescence Lifetime (τ) (ns) |
| Methanol | 648 | 2.1 |
| Ethanol | 648 | Not Reported |
| Acetonitrile | 655 | 2.8 |
| Water | 660 | 1.9 |
Methodologies for Absolute Photoluminescence Quantum Yield Determination and Standardization
The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The determination of accurate quantum yields is essential for the characterization and application of fluorescent dyes.
The absolute photoluminescence quantum yield of this compound can be determined using an integrating sphere method. This technique involves placing the sample in an integrating sphere to collect all the emitted light, which is then measured by a calibrated detector. The quantum yield is calculated by comparing the integrated emission intensity to the amount of light absorbed by the sample.
Alternatively, a relative method can be employed, where the fluorescence intensity of the sample is compared to that of a well-characterized fluorescence standard with a known quantum yield. The choice of the standard is crucial and should ideally have absorption and emission properties similar to the sample under investigation.
For this compound, the fluorescence quantum yield has been reported to be 0.63 in methanol. evitachem.com The quantum yield is highly sensitive to the solvent environment. For example, in water, the quantum yield drops significantly to 0.27, while in acetonitrile, it increases to 0.75. evitachem.com A dramatic increase in the quantum yield is observed when replacing water (H₂O) with deuterium (B1214612) oxide (D₂O), with the value rising to 0.68. evitachem.com This is attributed to the suppression of non-radiative decay pathways involving O-H vibrational modes. evitachem.com
Table 3: Fluorescence Quantum Yield of this compound in Different Solvents
| Solvent | Fluorescence Quantum Yield (Φf) |
| Methanol | 0.63 |
| Water | 0.27 |
| Deuterium Oxide (D₂O) | 0.68 |
| Acetonitrile | 0.75 |
Ultrafast Photophysical Processes and Excited State Relaxation Pathways
The deactivation of the excited state of this compound occurs through a competition between radiative and non-radiative pathways. Understanding these ultrafast processes is crucial for a complete picture of its photophysics.
Picosecond and Femtosecond Transient Absorption Spectroscopy of Excited States
Theoretical calculations and indirect experimental evidence suggest that upon photoexcitation, the molecule undergoes extremely rapid internal conversion from higher excited singlet states (Sn) to the first excited singlet state (S₁). evitachem.com This process is reported to occur on a sub-100 femtosecond timescale. evitachem.com Transient absorption spectroscopy would be the ideal technique to directly observe these ultrafast relaxation processes, including the decay of the initially populated excited states and the formation of the S₁ state. Furthermore, this technique could potentially identify the spectral signatures of other transient species, such as triplet states, although their formation is considered to be a minor pathway for this dye. evitachem.comscispace.com
Investigation of Photoinduced Charge Separation and Recombination Dynamics
Photoinduced charge separation is a fundamental process that can occur upon the photoexcitation of dye molecules like this compound, particularly when in the presence of suitable electron donors or acceptors. This process involves the transfer of an electron from a donor to an acceptor, initiated by the absorption of light by a photosensitizer, resulting in a charge-separated state. rsc.orgresearchgate.net The efficiency and dynamics of this charge separation, as well as the subsequent charge recombination where the molecules return to their ground state, are critical to the application of dyes in areas such as solar energy conversion and photocatalysis. rsc.orgrsc.org
The dynamics of these processes are typically investigated using time-resolved spectroscopic techniques, such as transient absorption spectroscopy, which can monitor the formation and decay of transient species like radical ions on timescales from femtoseconds to microseconds. rsc.orgfrontiersin.org For instance, studies on molecular dyads and triads often reveal rapid charge separation, sometimes occurring in picoseconds, followed by a slower charge recombination. rsc.org The rates of these processes are influenced by factors including the electronic coupling between the donor and acceptor, the distance between them, and the surrounding solvent environment. rsc.orgrsc.org While the general principles of photoinduced charge transfer are well-established for dye molecules, specific kinetic studies detailing the rates of charge separation and recombination for this compound itself are not extensively detailed in the available literature. However, as a member of the oxazine family of dyes, it is expected to participate in such electron transfer reactions when interacting with appropriate redox partners.
Solvatochromic Effects and Environmental Perturbations on Spectroscopic Profiles
The absorption and fluorescence spectra of this compound are highly sensitive to the surrounding environment, a phenomenon known as solvatochromism. daneshyari.comwikipedia.org This sensitivity arises from alterations in the solute-solvent interactions, which differentially affect the energy of the electronic ground and excited states, thereby changing the energy gap between them. wikipedia.org
Influence of Solvent Polarity, Polarizability, and Hydrogen Bonding Interactions on Spectra
The photophysical behavior of oxazine dyes is strongly influenced by the properties of the solvent in which they are dissolved. daneshyari.com Key solvent parameters that perturb the spectroscopic profiles include polarity, polarizability, and specific interactions like hydrogen bonding. daneshyari.comwikipedia.org Generally, an increase in solvent polarity can lead to a bathochromic (red shift) or hypsochromic (blue shift) in the spectral bands, depending on the relative stabilization of the ground and excited states. wikipedia.org
For oxazine dyes, both non-specific interactions (related to solvent polarity and polarizability) and specific interactions (hydrogen-bond formation) play a role. daneshyari.com Research on the related dye Oxazine 1 has shown that while solvent polarity may not have a large or regular effect on its spectral behavior, an excellent linear correlation exists between the spectral properties and the solvent polarizability. nih.gov This suggests that the polarizability of the solvent is a dominant factor in determining the spectral shifts for some oxazines.
The absorption and emission maxima of this compound have been recorded in different solvents, illustrating its solvatochromic nature. For example, the main absorption band is observed at 621 nm in ethanol and at 613.25 nm in methanol. photochemcad.commdpi.com The corresponding emission maximum in ethanol is at 648 nm. mdpi.com These shifts, though modest between similar protic solvents, highlight the dye's response to its immediate molecular environment. Hydrogen bonding between the dye and protic solvents like alcohols can significantly influence the electronic structure and thus the spectral properties. nih.govdiva-portal.org
| Solvent | Absorption Maximum (λmax) | Emission Maximum (λem) |
| Methanol | 613.25 nm photochemcad.com | Not Specified |
| Ethanol | 621 nm mdpi.com | 648 nm mdpi.com |
Prototropic Equilibria and pH-Dependent Spectroscopic Transitions
This compound can exist in different protonation states, and its spectroscopic properties are consequently dependent on the pH of the solution. The addition of a base, such as ammonium (B1175870) hydroxide, to a weakly acidic solution of the dye can induce deprotonation. researchgate.net This chemical change results in a distinct color change, accompanied by significant shifts in the absorption and fluorescence bands. researchgate.net
The study of different protonated forms (cationic species C⁺, C²⁺, and C³⁺) and the neutral form of Oxazine 170 has been conducted in various solvents. researchgate.net The spectral characteristics of these forms are quite different from one another. The equilibrium between these protonated and deprotonated species is governed by the acidity constant (pKa). The pKa for the cationic form (C⁺) of Oxazine 170 has been measured, quantifying the pH at which the transition between the protonated and neutral forms occurs. researchgate.net This pH-dependent behavior allows this compound to be used as a potential indicator in acidic or basic environments.
Self-Aggregation and Supramolecular Assembly Phenomena in Solution
In solution, particularly in aqueous environments, dye molecules like Oxazine 170 can overcome their electrostatic repulsion and associate to form dimers or higher-order aggregates. researchgate.netrsc.org This process of self-assembly is driven by non-covalent interactions, such as van der Waals forces and π-π stacking between the aromatic rings of the dye molecules. mdpi.com
The cationic form of Oxazine 170 (C⁺) has been observed to exhibit a significant tendency to dimerize in aqueous solutions, a behavior also common in other dye families like rhodamines. researchgate.net The formation of these supramolecular assemblies can have a profound effect on the dye's optical properties. Typically, dye aggregation leads to changes in the absorption spectrum, often resulting in the appearance of new bands or a splitting of the main monomer band into a blue-shifted H-aggregate band and a red-shifted J-aggregate band. This aggregation is a concentration-dependent phenomenon, becoming more pronounced as the dye concentration increases. rsc.org The formation of such assemblies can also influence the fluorescence efficiency, sometimes leading to quenching. nih.gov
Computational Chemistry and Theoretical Modeling of Oxazine 170 Perchlorate Systems
Theoretical Simulations of Spectroscopic Observables
Theoretical simulations are essential for interpreting and predicting the spectroscopic behavior of Oxazine (B8389632) 170 perchlorate (B79767). By modeling various photophysical processes, researchers can gain a detailed understanding of the factors that influence its absorption, emission, and gain characteristics.
Computational models have been successfully used to predict and interpret the vibrational and electronic absorption spectra of Oxazine 170. As mentioned previously, TD-DFT calculations can reproduce the main features of the electronic absorption spectrum with good accuracy. These simulations have shown that the asymmetric shape of the experimental spectrum in aqueous solution is due to vibronic coupling.
The theoretical modeling of the infrared (IR) spectra of the OX170 cation in its ground and excited states has also been performed. These calculations can predict the changes in vibrational frequencies upon photoexcitation, providing insights into how the molecular structure is altered in the excited state. The analysis of the potential energy distribution of normal vibrational coordinates allows for a detailed assignment of the calculated IR bands.
Table 2: Calculated Spectroscopic Properties of Oxazine 170
| Property | Method | Key Findings |
|---|---|---|
| Electronic Absorption Spectrum | TD-DFT (ωB97XD) | Predicted main absorption peak and vibronic shoulder in good agreement with experiment. |
| Infrared (IR) Spectrum | DFT | Calculated changes in vibrational frequencies between the ground and excited states. |
The accuracy of these predictive models is highly dependent on the chosen computational parameters, including the functional, basis set, and the model used to represent the solvent environment.
Excited state intramolecular proton transfer (ESIPT) is a critical and often ultrafast process in many photochemically active molecules. Computational methods are invaluable for studying the dynamics of such processes, which can be challenging to probe experimentally. For molecules with the potential for ESIPT, theoretical calculations can map out the potential energy surfaces of the ground and excited states, identifying the reaction pathways and energy barriers for proton transfer.
To simulate the dynamics of ESIPT and other intramolecular processes, several computational approaches can be employed. Non-adiabatic molecular dynamics simulations, such as the ab initio multiple spawning (AIMS) method, can be used to model the time evolution of the nuclear wave function on coupled electronic potential energy surfaces. This allows for the direct simulation of the proton transfer event and the subsequent relaxation dynamics.
For Oxazine 170, while direct evidence of ESIPT is not prominently reported, computational studies could explore the potential for proton transfer from the amino groups under specific conditions. Such studies would involve calculating the potential energy curves along the proton transfer coordinate in both the ground and excited states. These calculations can reveal whether an ESIPT process is energetically favorable and provide an estimate of the rate of transfer. Furthermore, excited-state ab initio molecular dynamics (AIMD) can be combined with TD-DFT to track the coupled atomic and electronic motions following photoexcitation, providing a comprehensive picture of the intramolecular dynamics.
Oxazine 170 perchlorate is a well-known gain medium, and numerical simulations are crucial for understanding and optimizing its performance in doped materials, such as polymer optical fibers. A numerical simulation of the optical gain in poly(methyl methacrylate) (PMMA) optical fiber doped with Oxazine 170
Advanced Solvation Models and Intermolecular Interaction Analysis
The photophysical properties of this compound are profoundly influenced by its immediate chemical environment. Computational chemistry offers powerful tools to dissect these complex solute-solvent interactions. Through the application of advanced solvation models and detailed analyses of intermolecular forces, researchers can gain a molecular-level understanding of the dye's behavior in solution, which is critical for optimizing its performance in various applications.
Continuum and Explicit Solvent Model Applications for Solvation Dynamics
To simulate the behavior of this compound in solution, computational chemists employ two primary types of solvent models: continuum (or implicit) and explicit. wikipedia.org Each approach offers a different balance between computational cost and descriptive accuracy. wikipedia.orgtaylorandfrancis.com
Continuum models treat the solvent as a continuous, uniform medium characterized by a dielectric constant, effectively averaging out the individual solvent molecules. researchgate.netyoutube.com This method is computationally efficient and provides a good general description of the solvent's electrostatic effects on the solute. wikipedia.org For Oxazine 170, the Solvation Model based on Density (SMD) has been successfully used in conjunction with Time-Dependent Density Functional Theory (TD-DFT) to calculate the vibronic absorption spectra of the dye in an aqueous solution. nih.gov This approach helps in understanding broad solvent effects, such as the stabilization of polarized states that lead to spectral shifts. For instance, the shift in the absorption peak from 605 nm in nonpolar cyclohexane (B81311) to 621 nm in polar acetonitrile (B52724) is attributed to the stabilization of the polarized first excited state (S₁) by the polar solvent environment. evitachem.com
The choice between these models depends on the specific research question. Continuum models are excellent for capturing bulk solvent effects efficiently, while explicit models are indispensable for investigating the dynamics of direct solute-solvent interactions.
| Model Type | Application to Oxazine 170 | Key Findings | Computational Cost |
| Continuum (Implicit) | Calculation of vibronic absorption spectra in aqueous solution using the SMD model. nih.gov | Provides good agreement with experimental main absorption maximum and shoulder positions. nih.gov Captures general solvatochromic shifts. evitachem.com | Lower |
| Explicit | Analysis of the effect of specific water molecules on the absorption spectrum. nih.gov | Explicitly including four water molecules leads to a ~15 nm redshift. nih.govevitachem.com Reveals the strengthening of hydrogen bonds upon photoexcitation. nih.gov | Higher |
Mapping of Electron Density Distributions and Electrostatic Potentials in Ground and Excited States
Understanding how the electronic structure of this compound changes upon photoexcitation is key to explaining its photophysical behavior. Computational methods allow for the visualization of these changes by mapping the electron density distribution and electrostatic potential in both the ground (S₀) and excited (S₁) states. nih.gov
Calculations for the Oxazine 170 cation have shown that the lowest-energy electronic transition is a π→π* excitation localized on the heterocyclic benzophenoxazine core. evitachem.com Upon excitation, there is a significant redistribution of electron density. Maps of these distributions reveal that the electron density increases most substantially on the endocyclic nitrogen atom located in the central ring of the chromophore. nih.gov
This charge redistribution directly impacts the molecule's electrostatic potential and its interactions with the surrounding solvent. The change in dipole moment upon excitation, which can be calculated from these maps, is a critical parameter that governs how the solvent will reorganize around the excited dye molecule. This reorganization, in turn, influences the fluorescence emission energy and quantum yield. For example, the increased electron density on the endocyclic nitrogen upon excitation leads to a noticeable polarization of a closely associated water molecule, highlighting a specific point of interaction that drives solvation dynamics. nih.gov
| Electronic State | Key Feature of Electron Density | Consequence for Electrostatic Potential |
| Ground State (S₀) | π-electron system distributed across the heterocyclic core. evitachem.com | Defines the initial electrostatic landscape for solvent interaction. |
| Excited State (S₁) | Increased electron density on the endocyclic nitrogen atom. nih.gov | Creates a more polarized state, leading to stronger interactions with polar solvent molecules and inducing polarization in nearby solvent. nih.gov |
Characterization of Specific Intermolecular Interactions, Including Hydrogen Bonds with Solvent Molecules
Beyond the general electrostatic effects captured by continuum models, specific intermolecular interactions play a crucial role in the photophysics of Oxazine 170, particularly in protic solvents like water. evitachem.com The most significant of these are hydrogen bonds. semanticscholar.org
Theoretical studies have analyzed the influence of strong hydrogen bonds between the Oxazine 170 cation and surrounding water molecules. nih.gov It has been shown that these hydrogen bonds are strengthened when the dye is promoted to its excited state. nih.gov This strengthening is a direct consequence of the electron density redistribution upon excitation, which makes the hydrogen bond acceptor sites on the dye more electronegative. nih.gov
The specific interactions can be characterized as follows:
Hydrogen Bonding in the Ground State: Water molecules form hydrogen bonds with the Oxazine 170 cation. nih.gov
Hydrogen Bonding in the Excited State: Upon photoexcitation, these bonds become stronger. nih.gov This enhanced interaction with water in the S₁ state can accelerate non-radiative decay processes, which competes with fluorescence and can lower the quantum yield. evitachem.com
The explicit coordination of four water molecules in computational models has been instrumental in demonstrating these effects. nih.govevitachem.com The polarization of the water molecule associated with the endocyclic nitrogen atom is a prime example of a specific, highly localized interaction that significantly impacts the dye's behavior. nih.gov Understanding these specific interactions is vital for predicting and controlling the fluorescence properties of Oxazine 170 in different solvent environments. evitachem.com
Synthetic Methodologies and Advanced Materials Integration of Oxazine 170 Perchlorate
Synthetic Pathways to Oxazine (B8389632) 170 Perchlorate (B79767) and its Structural Analogues
The synthesis of Oxazine 170 perchlorate and related oxazine dyes traditionally involves condensation reactions. researchgate.net These methods typically pair nitrosoaniline derivatives with a phenol (B47542) in the presence of an acid like perchloric acid. researchgate.net A general approach to forming the oxazine core structure involves the reaction of phenols with formaldehyde (B43269) and primary amines, a process known as the Mannich reaction. wikipedia.orgjcsp.org.pk
The foundational synthesis of oxazine dyes is achieved through the condensation of precursors such as substituted phenyl derivatives with isonicotinyl chloride. evitachem.com This process can involve a Claisen-Schmidt condensation followed by a cyclization step with urea (B33335) to construct the oxazine ring system. evitachem.com Another established method for creating 1,3-oxazine derivatives is the Betti's reaction, a type of Mannich-type aminoalkylation, which has been successfully applied to synthesize various naphthoxazines. jcsp.org.pk
Derivatization is a key strategy for modifying the properties of the core oxazine structure. For example, Nile Blue, an oxazine dye, can be used as a derivatization reagent for carboxylic acids, enabling their detection via fluorescence. nih.gov This involves reacting model carboxylic acids, such as benzoic acid and acetic acid, as acid chlorides to form derivatives with the dye. nih.gov Furthermore, synthetic strategies have been developed to introduce esterase-labile sulfonate esters into near-infrared (NIR) oxazine dyes. nih.gov This is achieved through milder dye condensation conditions that are compatible with a wider range of functional groups. nih.gov
In recent years, there has been a significant shift towards more environmentally friendly or "green" synthetic methods for producing oxazine derivatives. These approaches often utilize water as a solvent and may be carried out at room temperature, reducing energy consumption and the need for hazardous organic solvents. nih.govbohrium.com
A notable advancement in green synthesis is the use of magnetic solid acid nanocatalysts. nih.gov These catalysts, which can be based on materials like ferrierite, offer several advantages. nih.gov They are easily separated from the reaction mixture using an external magnet, allowing for simple recovery and recycling. nih.govresearchgate.net This not only makes the process more economical but also minimizes catalyst waste. nih.gov The application of these magnetic catalysts has been shown to produce high to excellent yields of nih.govmdpi.com-oxazine derivatives in short reaction times. nih.gov For instance, sulfonated magnetic nanoparticles (SO3H-Fe3O4@SiO2 MNPs) have been effectively used as a recyclable nanocatalyst for the one-pot, three-component synthesis of various heterocyclic compounds under solvent-free conditions. researchgate.net
Fabrication of Dye-Doped Polymeric and Hybrid Optical Materials
This compound is a valuable dye for creating luminescent polymeric and hybrid materials due to its strong fluorescence. mdpi.commedchemexpress.commedchemexpress.com Its incorporation into host matrices like poly(methyl methacrylate) (PMMA) allows for the development of materials with tailored optical properties for applications such as optical fibers and sensors. mdpi.comresearchgate.net
Achieving a uniform distribution of dye molecules within a polymer matrix is crucial to prevent aggregation, which can lead to quenching of fluorescence and increased scattering losses. mdpi.comaalto.fi Several techniques are employed to homogeneously incorporate this compound into PMMA.
One common method is bulk polymerization . In this process, the dye is dissolved directly into the methyl methacrylate (B99206) (MMA) monomer before polymerization is initiated. mdpi.com This technique has been successfully used to fabricate Oxazine 170-doped PMMA preforms for optical fibers. mdpi.com To enhance homogeneity, mechanical methods like using an orbital shaker during polymerization can be employed to ensure the growing polymer chains with integrated dye molecules are evenly distributed. mdpi.com
Another approach involves solution casting . Here, both the polymer (PMMA) and the dye are dissolved in a common solvent, such as dichloromethane. nih.gov The resulting solution is then cast onto a substrate, and the solvent is slowly evaporated, leaving a dye-doped polymer film. nih.gov
For certain applications, copolymerization offers a superior method for achieving a homogeneous distribution. mdpi.com This involves chemically bonding the dye molecules to the polymer backbone. By using polymerizable dyes, a statistical MMA-dye-copolymer can be formed, ensuring that the dye is an integral part of the polymer chain, which effectively prevents aggregation. mdpi.com
The following table summarizes key findings from a study on Oxazine 170-doped PMMA fibers fabricated via bulk polymerization. mdpi.com
| Parameter | Value | Significance |
|---|---|---|
| Dye Concentration | 4.3 × 10⁻⁵ M | Molar concentration of Oxazine 170 in the PMMA preform. mdpi.com |
| Excitation Wavelength | 532 nm | Wavelength of the laser used to excite the dye-doped fiber. mdpi.com |
| λmax Red Shift Slope | 4.6 nm/cm | Rate of shift in the peak fluorescence wavelength towards longer wavelengths as a function of fiber length. mdpi.com |
| FWHM Increasing Slope | 6.7 nm/cm | Rate of increase in the full width at half maximum of the fluorescence spectrum with fiber length. mdpi.com |
| Total λmax Shift | ~80 nm | Total observed red shift in the peak fluorescence wavelength over a fiber length of 0.85 m. mdpi.com |
| Fluorescence Signal Attenuation | 18.5 dB/m | Rate of decrease in the fluorescence signal intensity along the length of the fiber. mdpi.com |
Organic-inorganic nanocomposites combine the properties of both types of materials, often leading to enhanced performance. rsc.org The integration of this compound into these hybrid systems opens up possibilities for advanced optical materials. mdpi.com
A primary method for creating these nanocomposites is through the encapsulation of the dye within inorganic nanoparticles , most commonly silica (B1680970) (SiO₂). nih.govmdpi.com The Stöber method and reverse micelle microemulsion techniques are two prominent approaches for synthesizing dye-doped silica nanoparticles. nih.govresearchgate.net
In a modified Stöber method, tetraethoxysilane (TEOS) is hydrolyzed in a basic medium (e.g., ammonium (B1175870) hydroxide) in an ethanol (B145695)/water mixture containing the dissolved dye. nih.gov This leads to the polymerization and condensation of silica around the dye molecules, effectively trapping them within the nanoparticle matrix. nih.gov
The reverse micelle microemulsion method utilizes a non-ionic surfactant to create water-in-oil microemulsions. nih.govresearchgate.net The aqueous cores of these micelles act as nanoreactors where the hydrolysis and condensation of a silica precursor, like TEOS, occur, encapsulating the dye present in the aqueous phase. nih.gov
The properties of the resulting dye-doped silica nanoparticles, such as their size and fluorescence intensity, are highly dependent on the synthesis parameters, including the molar ratios and concentrations of the reactants. nih.govresearchgate.net Research has shown that nanoparticles with sizes between 100 and 300 nm often exhibit the best luminescent properties. nih.gov
These Oxazine 170-doped silica nanoparticles can then be dispersed within a polymer matrix, such as PMMA or polystyrene, to form a hybrid nanocomposite. nih.gov This approach can improve the photostability and thermal stability of the dye. nih.gov For instance, incorporating TiO₂-SiO₂ composite inorganic nanoparticles into a polyimide matrix has been used to create hybrid high-dielectric materials. mdpi.com
The following table presents a comparison of synthesis methods for oxazine-doped silica nanoparticles. nih.gov
| Synthesis Method | Description | Key Features |
|---|---|---|
| Modified Stöber Method | Hydrolysis and condensation of a silica precursor (e.g., TEOS) in an ethanol/water mixture with a basic catalyst. nih.gov | Relatively simple procedure; produces nanoparticles typically below 400 nm. nih.gov |
| Reverse Micelle Microemulsion | Synthesis occurs within the aqueous cores of water-in-oil microemulsions formed by a surfactant. nih.govresearchgate.net | Allows for good control over nanoparticle size; repeatability of fluorescence intensity shows an RSD of 10%. nih.gov |
| Dye-Silane Precursor | The dye is first covalently bonded to a silane (B1218182) precursor, which is then used in nanoparticle synthesis. nih.gov | Can offer potential advantages over direct encapsulation methods. nih.gov |
Engineering of Functionalized Optical Fiber Structures
This compound is a key component in the development of functionalized optical fibers, particularly those based on polymers (POFs). mdpi.comresearchgate.net Its excellent fluorescent properties are harnessed for applications in sensing and optical amplification. researchgate.netnih.gov
The fabrication of these functionalized fibers often begins with the creation of a dye-doped preform, typically made of PMMA, through bulk polymerization. mdpi.com This preform is then drawn into an optical fiber. mdpi.com The resulting fiber exhibits bright fluorescence when excited, for example, with a 532 nm laser. mdpi.com
A significant application of Oxazine 170-functionalized fibers is in the development of chemical sensors. For instance, an evanescent wave-based plastic optical fiber sensor for detecting ammonia (B1221849) in water has been created. nih.govnih.gov This sensor works by removing a section of the fiber's cladding and depositing a layer of this compound as the sensing material. nih.gov The interaction between the dye and ammonia dissolved in water alters the optical properties of the fiber, allowing for detection. nih.govnih.gov These sensors have demonstrated fast response times (≤10 seconds), a low detection limit (1.4 ppm), and excellent reversibility. nih.gov
In addition to sensing, Oxazine 170-doped PMMA fibers are being investigated for their potential as optical amplifiers. researchgate.netresearchgate.net The high quantum efficiency of organic dyes allows for efficient light amplification over short distances. mdpi.com Numerical simulations have been performed to analyze the gain characteristics of these fibers, considering factors like dye concentration and pump power, to optimize their design for use in new light sources and optical communication systems. researchgate.net
The table below details the performance characteristics of an Oxazine 170-based optical fiber sensor for ammonia detection. nih.gov
| Performance Metric | Value | Description |
|---|---|---|
| Sensing Material | This compound | The active chemical layer that interacts with the analyte. nih.gov |
| Analyte | Ammonia in aqueous media | The chemical species being detected by the sensor. nih.gov |
| Response Time | ≤10 seconds | The time taken for the sensor to respond to the presence of ammonia. nih.gov |
| Detection Limit | 1.4 ppm | The minimum concentration of ammonia that the sensor can reliably detect. nih.gov |
| Reversibility | >99% | The ability of the sensor to return to its baseline state after the analyte is removed. nih.gov |
Development of Polymeric Optical Fibers for Luminescent Applications
The integration of fluorescent organic dyes into polymeric optical fibers (POFs) has paved the way for the development of novel light sources, amplifiers, and sensors. mdpi.com this compound is a notable dye in this field due to its efficient fluorescence, high absorption cross-section, and suitability for incorporation into polymer matrices like poly(methyl methacrylate) (PMMA). mdpi.comresearchgate.net Its main absorption band is at 621 nm, with an emission spectrum around 648 nm, making it a promising candidate for applications within the 650 nm PMMA optical window. mdpi.com
The fabrication of these specialized fibers involves doping a PMMA matrix with this compound. mdpi.com A common method is the solvent-free technique, where the dye is incorporated directly during the free-radical polymerization of the preform. mdpi.com Researchers have successfully fabricated fibers using Methyl Methacrylate (MMA) as the monomer and Benzoyl Peroxide (BP) as the polymerization initiator. mdpi.com In one study, a molar concentration of 4.3 × 10⁻⁵ of this compound was used to create a 15 mm outer diameter preform, which was then drawn into an optical fiber. mdpi.com
The resulting doped PMMA fibers exhibit bright fluorescence when excited, for instance, by a 532 nm laser. mdpi.com A key research finding is that the luminescent properties of the fiber change significantly along its length, primarily due to the high overlap between the dye's absorption and emission spectra. mdpi.comsemanticscholar.orgdntb.gov.ua As light propagates through the fiber, reabsorption and re-emission events cause a red shift in the maximum emission wavelength (λmax) and a broadening of the emission peak, measured by the Full Width at Half Maximum (FWHM). mdpi.com Detailed studies have quantified these changes, showing a progressive shift that can be optimized for specific applications in optical radiation conversion. mdpi.com
Table 1: Luminescent Properties of this compound-Doped PMMA Fiber Data derived from studies on fluorescent organic-dye-doped PMMA fiber.
| Parameter | Value | Unit | Citation |
| Molar Dye Concentration | 4.3 × 10⁻⁵ | mol/L | mdpi.comsemanticscholar.org |
| λmax Red Shift Average Slope | 4.6 | nm/cm | mdpi.comsemanticscholar.orgdntb.gov.ua |
| FWHM Increasing Slope | 6.7 | nm/cm | mdpi.comsemanticscholar.orgdntb.gov.ua |
| Total λmax Red Shift (at 0.85 m) | ~80 | nm | mdpi.comsemanticscholar.orgdntb.gov.ua |
Surface Modification and Layer-by-Layer Coating Techniques for Optochemical Sensor Development
This compound's fluorescent properties are highly sensitive to its local environment, making it an excellent candidate for use in optochemical sensors. Surface modification and immobilization techniques are crucial for creating robust and reusable sensing platforms.
A significant application is the development of a ratiometric fluorescent biosensor for urea. This sensor was fabricated by creating a double-layer sensing membrane. The first layer consists of this compound entrapped within an ethyl cellulose (B213188) (EC) matrix. A second layer containing the enzyme urease, also entrapped in an EC matrix, is placed on top. This immobilization of the enzyme and dye is a key aspect of the sensor's design.
The sensing mechanism is based on the enzymatic hydrolysis of urea by urease, which produces ammonia. The ammonia then binds with the this compound dye. This interaction alters the dye's electronic structure, causing a distinct shift in its fluorescence emission wavelength from 630 nm to 565 nm. The sensor operates on a ratiometric principle, where the ratio of the fluorescence intensities at the two wavelengths (630 nm and 565 nm) is measured. This ratio is directly proportional to the concentration of urea in the sample, allowing for quantitative analysis. This method provides a reliable measurement, as the ratio is less susceptible to fluctuations in excitation light intensity or dye concentration. The sensor demonstrated the ability to measure urea concentrations in ranges from 0.01 to 1.0 M. Other research has noted that this compound can be combined with semiconductor nanomaterials to create ratiometric photochemical pH sensors. medchemexpress.com
Table 2: Characteristics of an this compound-Based Urea Biosensor Data based on the development of a ratiometric fluorescent urea biosensor.
| Characteristic | Description | Citation |
| Target Analyte | Urea | |
| Sensing Principle | Enzymatic hydrolysis of urea produces ammonia, which binds to the dye, causing a fluorescence emission shift. | |
| Immobilization Matrix | Ethyl Cellulose (EC) membrane for both this compound and the enzyme urease. | |
| Detection Method | Ratiometric fluorescence, based on the ratio of emission intensities at two different wavelengths. | |
| Emission Shift | The emission wavelength shifts from 630 nm to 565 nm upon binding with ammonia. |
Pioneering Research Applications and Technological Advancements Utilizing Oxazine 170 Perchlorate
Design and Optimization of Optical Amplification Systems and Laser Technologies
The inherent characteristics of Oxazine (B8389632) 170 perchlorate (B79767), such as efficient fluorescence and high absorption cross-section, have positioned it as a valuable component in the development of optical amplifiers and laser technologies. researchgate.net Researchers have successfully incorporated this dye into polymeric matrices to create efficient and flexible optical components.
Polymeric Optical Fiber Amplifiers for Signal Gain Enhancement
Oxazine 170 perchlorate has been a key element in the fabrication of dye-doped polymeric optical fiber amplifiers (POFAs). These amplifiers are instrumental in optical telecommunication systems for signal gain enhancement. researchgate.net By doping poly(methyl methacrylate) (PMMA) optical fibers with this compound, researchers have demonstrated significant optical signal amplification. researchgate.netmdpi.com
Numerical simulations have been conducted to analyze the gain characteristics of these doped fibers. For instance, studies have shown that the gain is strongly dependent on both the molar concentration of the dye and the pump power. researchgate.net In one such study, the calculated gain for a PMMA optical fiber doped with this compound varied with dye concentrations ranging from 0.2 ⋅ 10⁻⁶ to 1.4 ⋅ 10⁻⁶ M and pump powers from 1 to 10 kW. researchgate.net The bright fluorescence of these fibers, typically excited around 532 nm, is a key factor in their amplification capabilities. mdpi.com The luminescent properties, including the fluorescence spectrum and signal attenuation, have been characterized to optimize the performance of these amplifiers. mdpi.com
Table 1: Simulated Gain Characteristics of this compound Doped PMMA Optical Fiber Amplifier
| Molar Dye Concentration (10⁻⁶ M) | Pump Power (kW) | Calculated Signal Gain (dB) |
|---|---|---|
| 0.2 | 1 | 13.5 |
| 0.8 | 1 | 18.2 |
| 1.4 | 1 | 20.4 |
| 0.8 | 5 | >25 |
| 0.8 | 10 | >30 |
Data derived from numerical simulations presented in research literature. researchgate.net
Novel Architectures for Dye-Based Light Sources and Wavelength Converters
The application of this compound extends to the creation of novel dye-based light sources and wavelength converters. mdpi.com As a laser dye, it is frequently used in the red and near-infrared regions of the spectrum. mdpi.comnist.gov Its main absorption band is around 621 nm, with an emission spectrum centered at approximately 648 nm. mdpi.com This property is harnessed in laser wavelength converters, where the dye, often hosted in a rigid polymer matrix like PMMA, facilitates efficient luminescence at low excitation power. mdpi.com
The incorporation of this compound into PMMA fibers allows for the modification of the fluorescence spectrum, which can be tailored for specific applications. mdpi.com For example, a significant red shift of the maximum fluorescence wavelength (λmax) of about 80 nm has been observed in a 0.85 m long doped PMMA fiber. mdpi.com This tunability is crucial for developing compact and versatile light sources. mdpi.com
Development of Advanced Fluorescent Sensing Platforms
The fluorescence of this compound is sensitive to its chemical environment, a characteristic that has been exploited to develop a range of advanced fluorescent sensing platforms. These sensors offer high sensitivity and, in many cases, the ability for real-time monitoring.
Ratiometric Photochemical pH Sensors and Their Performance Metrics
This compound has been successfully integrated into ratiometric optical pH sensors. In one such design, it is combined with CdSe/ZnS quantum dots and embedded in an ethyl cellulose (B213188) matrix. researchgate.net This ratiometric approach offers the advantage of suppressing spurious fluctuations from the excitation source and the optical fiber's transmission properties. researchgate.net The sensor operates based on the principle that the fluorescence intensity of the quantum dots decreases with increasing pH, while the fluorescence intensity of this compound increases. researchgate.net The ratio of these two intensities provides a linear relationship with the pH value over a broad range. researchgate.net The absorption spectra of Oxazine 170 are pH-sensitive, revealing the existence of a cationic form and a molecular form, with the cationic form exhibiting a high quantum yield. researchgate.net
Table 2: Performance Metrics of a Ratiometric pH Sensor Utilizing this compound
| Parameter | Value |
|---|---|
| pH Sensing Range | 1.6 - 13.2 |
| Excitation Wavelength | 405 nm |
| Quantum Dot Emission | 575 nm |
| Oxazine 170 Emission | 655 nm |
| Response Time | 15 - 150 s |
Data from a study on a ratiometric optical pH sensor. researchgate.net
Optochemical Sensors for Environmental Analytes, such as Ammonia (B1221849) in Aqueous Media
An important application of this compound is in the development of optochemical sensors for detecting environmental analytes like ammonia in water. optica.orgresearchgate.net A clad-modified plastic optical fiber sensor has been fabricated using this compound as the sensing material and polydimethylsiloxane (PDMS) as a protective layer. optica.orgresearchgate.net This sensor operates on the principle of an intensity modulation due to the evanescent field upon the chemical reaction between ammonia, entrapped water, and the dye. optica.org The sensor has demonstrated high sensitivity, excellent reversibility, and a short response time. optica.orgresearchgate.net
Table 3: Performance of an this compound-Based Optical Fiber Sensor for Dissolved Ammonia
| Parameter | Stagnant Water | Dynamic Water |
|---|---|---|
| Response Time | ≤ 10 s | ≤ 10 s |
| Minimum Detection Limit | 1.4 ppm | 1.4 ppm |
| Reversibility | > 99% | > 99% |
| Recovery Time | ~180 s | ~120 s |
Experimental results from the fabrication and calibration of the sensor. optica.org
Biosensors for Detection of Specific Biomolecules (e.g., Urea (B33335), L-Arginine, L-Asparagine)
The sensing capabilities of this compound have been extended to the development of biosensors for specific biomolecules. Ratiometric fluorescent biosensors for L-arginine (L-Arg) and L-asparagine (L-Asn) have been developed using an this compound-ethyl cellulose membrane as an optical transducer. nih.gov
The principle for these biosensors involves enzymatic hydrolysis reactions that produce ammonia. For the L-arginine sensor, urease and arginase are entrapped in an ethyl cellulose matrix. These enzymes catalyze the hydrolysis of urea and L-arginine, respectively, to produce ammonia. nih.gov For the L-asparagine sensor, asparaginase is entrapped in a matrix of ethyl cellulose and a hydrogel, which catalyzes the hydrolysis of L-asparagine to also produce ammonia. nih.gov The produced ammonium (B1175870) ions are then detected by the this compound membrane, leading to a change in fluorescence intensities at two different emission wavelengths (565 nm and 625 nm). nih.gov The ratio of these intensities is proportional to the concentration of the target biomolecule. nih.gov While a specific biosensor for urea using this compound is not detailed, the principle of the L-arginine sensor, which involves the urease-catalyzed hydrolysis of urea, demonstrates the clear potential for such an application.
Table 4: Characteristics of Ratiometric Fluorescent Biosensors Based on this compound
| Analyte | Enzymes Used | Sensing Principle | Emission Wavelengths for Ratiometric Measurement |
|---|---|---|---|
| L-Arginine | Urease, Arginase | Enzymatic hydrolysis producing ammonia | 565 nm and 625 nm |
| L-Asparagine | Asparaginase | Enzymatic hydrolysis producing ammonia | 565 nm and 625 nm |
Based on the development of ratiometric fluorescent biosensors. nih.gov
Applications in Biomedical and Molecular Diagnostics Research
The unique photophysical characteristics of this compound make it particularly suitable for sensitive and specific detection methods in biomedical and molecular diagnostics.
The interaction between small molecules and nucleic acids is a critical area of research for the development of new therapeutic agents and molecular tools. Oxazine 170 has been identified as a compound capable of inducing the formation of a DNA:RNA:DNA triplex structure. researchgate.net Triple-helical nucleic acid structures are of significant interest due to their potential roles in gene regulation and their applications in molecular biology. researchgate.netmdpi.comnih.gov
Research indicates that certain long non-coding RNAs (lncRNAs) may exert their regulatory functions by forming triplexes with specific DNA sequences, thereby recruiting proteins that modify chromatin structure and gene expression. core.ac.ukkyoto-u.ac.jp The ability of molecules like Oxazine 170 to influence and stabilize these non-canonical structures is a key area of investigation. Studies into these interactions help elucidate the fundamental mechanisms of gene regulation and provide pathways for designing molecules that can target specific genes.
Table 1: Effect of Oxazine 170 on Nucleic Acid Structures
| Nucleic Acid Structure | Observed Interaction with Oxazine 170 | Significance |
|---|---|---|
| DNA:RNA:DNA Triplex | Induces and stabilizes formation researchgate.net | Potential for use in gene-targeting therapies and as a tool for studying gene regulation. |
| Duplex DNA | Binds to the major groove with a preference for GC-rich sequences. | Provides insight into sequence-specific binding for drug design. |
Fluorescent labeling is a cornerstone of modern bioimaging, enabling the visualization of cellular structures and processes with high specificity. nih.gov Oxazine dyes, including Oxazine 170, are valued for their photostability and emission in the red to near-infrared spectrum, a region that minimizes background autofluorescence from biological samples. nih.gov
Immunofluorescence staining utilizes antibodies conjugated to fluorescent dyes to label specific target antigens within cells and tissues. The spectral properties of this compound, such as its strong absorption and high fluorescence quantum yield, make it a candidate for such applications. medchemexpress.com Its utility is further demonstrated in the development of activatable probes. For instance, an oxazine-conjugated nanoparticle has been engineered to detect reactive oxygen species like hypochlorous acid and peroxynitrite in vivo, allowing for the imaging of inflammation. harvard.edu This approach leverages the dye's fluorescence, which is initially quenched and then restored upon reaction with the target molecule, providing a clear signal against a dark background. harvard.edu
Table 2: Photophysical Properties of this compound Relevant to Bioimaging
| Property | Value | Reference |
|---|---|---|
| Maximum Absorption Wavelength (λmax) | ~621-624 nm | mdpi.comsigmaaldrich.com |
| Maximum Emission Wavelength | ~645-648 nm | medchemexpress.commdpi.com |
| Molar Extinction Coefficient | 83,000 cm-1/M at 613.3 nm (in methanol) | |
| Fluorescence Quantum Yield | 0.63 (in methanol) |
Environmental Monitoring and Material Science Innovations
Beyond the biomedical field, this compound is utilized in environmental science as a tracer and in materials science for the development of advanced fluorescent systems.
Fluorescent dyes are widely used as tracers to study the movement of water and dissolved substances in surface and groundwater systems, as well as through soil. researchgate.netepa.gov These tracers provide critical information on flow paths, velocity, and transport processes, which is essential for understanding contaminant spread and managing water resources. researchgate.netservice.gov.uk
An ideal tracer should be highly detectable at low concentrations, non-toxic, and have low sorption to the medium it is tracking. researchgate.netuni-freiburg.de Fluorescent dyes like those in the oxazine family are advantageous due to their high visibility and the ability to be detected with sensitive fluorometers. researchgate.net While all dyes exhibit some degree of retardation due to sorption, they are invaluable for visualizing flow pathways, particularly preferential flow in soils which can be a primary route for groundwater contamination. researchgate.net The selection of a specific dye depends on the chemical properties of the soil and water, such as pH and organic matter content, which can influence the dye's fluorescence and transport behavior. copernicus.org
Graphene oxide (GO) has emerged as a novel material for modulating the fluorescence of organic dyes. acs.org While GO is often known to quench fluorescence, it can also enhance the fluorescence emission of certain dyes, including this compound, under specific conditions. acs.org This phenomenon is dependent on the solvent and the interaction between the dye molecules and the functional groups on the surface of the GO nanosheets. acs.orgmtak.hu
Research has shown that in polar aprotic solvents like acetonitrile (B52724) and N,N-dimethylformamide, the addition of GO can induce prototropism in Oxazine 170, converting it from a dicationic or neutral form to a highly fluorescent monocationic form. acs.org This results in a significant enhancement of its fluorescence yield. This interaction is being explored for the development of new optical sensors and for controlling the emission properties of dye-based systems. mtak.hu For example, a ratiometric photochemical pH sensor has been developed by combining Oxazine 170 with semiconductor quantum dots, demonstrating its potential in advanced sensing applications. researchgate.net
Table 3: Effect of Graphene Oxide (GO) on Oxazine 170 Absorption in Different Solvents
| Solvent | Initial Form of Oxazine 170 (Absorption Max.) | Form After GO Addition (Absorption Max.) | Reference |
|---|---|---|---|
| Acetonitrile (ACN) | Dicationic (C2+) at 488 nm | Monocationic (C+) at 618 nm | acs.org |
| N,N-Dimethylformamide (DMF) | Neutral (N) at 505 nm | Monocationic (C+) at 635 nm | acs.org |
Future Research Directions and Interdisciplinary Synergies for Oxazine 170 Perchlorate
Rational Design of Next-Generation Oxazine (B8389632) 170 Perchlorate (B79767) Derivatives with Tailored Photophysical Profiles
The development of new Oxazine 170 perchlorate derivatives with customized optical and electronic properties is a primary focus for future research. This involves a synergistic approach combining computational modeling and advanced synthetic chemistry to establish clear structure-property relationships.
Computational Guidance for Molecular Engineering: Time-Dependent Density Functional Theory (TD-DFT) has proven to be a powerful tool for predicting the vibronic absorption spectra and other photophysical parameters of Oxazine 170 in various environments. bohrium.comnih.gov Computational studies can model how modifications to the core phenoxazine (B87303) structure or the addition of various functional groups will alter key properties such as absorption/emission wavelengths, quantum yield, and excited-state lifetimes. nih.gov For instance, TD-DFT calculations have shown that photoexcitation increases electron density on the endocyclic nitrogen atom, which can be a target for chemical modification to fine-tune solvent interactions and photostability. evitachem.com By simulating potential derivatives, researchers can prioritize synthetic targets that are most likely to exhibit desired characteristics, such as red-shifted emission for deep-tissue imaging or specific responses to environmental stimuli for sensing applications.
Advanced Synthetic Strategies: Building on these computational insights, advanced synthetic methodologies can be employed to create novel Oxazine 170 analogues. Traditional synthesis of oxazine dyes often involves the condensation of nitrosoaniline derivatives with a phenol (B47542). researchgate.net A key strategy for modifying the spectral properties is the replacement of the central carbon atom of analogous xanthene dyes (like rhodamines) with a nitrogen atom, which serves as a sink for π-electrons and results in a significant red-shift of 80-100 nm in absorption and emission wavelengths. researchgate.net
Future synthetic efforts will focus on:
Core Modifications: Introducing electron-donating or electron-withdrawing substituents onto the phenoxazine core to precisely control the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby tuning the emission color and redox potentials. nih.gov
Functionalization for Bioconjugation: Attaching specific functional groups, such as carboxylic acids or azides, to the dye structure to enable covalent linking to biomolecules for targeted biological imaging. researchgate.netrsc.org
Creation of Photo-switchable Dyes: Designing derivatives that can be reversibly switched between fluorescent and non-fluorescent states using light, which has applications in super-resolution microscopy. pnas.org
The table below summarizes key photophysical properties of the parent Oxazine 170 compound, which serve as a benchmark for newly designed derivatives.
| Property | Value | Solvent |
| Absorption Maximum (λmax) | 613.25 nm | Methanol |
| Molar Extinction Coefficient (ε) | 83,000 cm-1M-1 | Methanol |
| Emission Maximum | ~645 nm | Methanol |
| Fluorescence Quantum Yield (Φf) | 0.63 | Methanol |
Data sourced from multiple references. photochemcad.commedchemexpress.com
Advanced Time-Resolved Spectroscopic Techniques for Deeper Mechanistic Insights into Excited State Dynamics
A comprehensive understanding of the ultrafast processes that occur after photoexcitation is critical for optimizing this compound in any application. Advanced time-resolved spectroscopic techniques provide the necessary temporal resolution to probe these complex dynamics.
Femtosecond transient absorption spectroscopy is a primary tool for this purpose. nd.edu This pump-probe technique allows researchers to monitor the formation and decay of short-lived excited states on timescales from femtoseconds to nanoseconds. nd.edutum.de By exciting a sample of Oxazine 170 with an ultrashort laser pulse (pump) and measuring the change in absorption with a time-delayed probe pulse, one can directly observe processes such as:
Internal Conversion and Vibrational Relaxation: The initial steps of energy dissipation within the molecule.
Intersystem Crossing: The transition from the fluorescent singlet excited state to the non-emissive (or phosphorescent) triplet state.
Photoinduced Electron Transfer: The transfer of an electron to or from an adjacent molecule, which is a key mechanism in quenching and in applications like dye-sensitized solar cells. nih.gov
Excited State Proton Transfer: The transfer of a proton in the excited state, which can be studied in different solvent environments. scilit.com
Complementary techniques like time-resolved fluorescence (e.g., fluorescence up-conversion) can track the decay of the emissive state with sub-picosecond resolution, providing detailed information about the fluorescence lifetime and any dynamic processes that quench the emission. mdpi.com Flash photolysis can be used to study the behavior of longer-lived triplet states and the transient species they form upon reaction with other molecules. nih.gov These experimental studies, when combined with quantum chemical calculations, provide a complete picture of the energy dissipation pathways, helping to explain why certain derivatives are more or less fluorescent or photostable. bohrium.comscilit.com
Integration of this compound in Emerging Organic Electronic and Photonic Devices
The favorable optical properties of this compound make it a promising candidate for integration into a variety of organic electronic and photonic devices. mdpi.comoptica-opn.org While its primary use has been as a laser dye, research is expanding into solid-state applications.
One demonstrated application is in doped polymer optical fibers. This compound has been successfully incorporated into a poly(methyl methacrylate) (PMMA) matrix to create fluorescent optical fibers. mdpi.com These fibers exhibit bright fluorescence under laser excitation and can be used for optical radiation conversion, where light from an excitation source is absorbed by the dye and re-emitted at a longer wavelength. The properties of the emitted light, such as its peak wavelength, can be modified by changing the length of the fiber. mdpi.com
Future directions for device integration include:
Organic Light-Emitting Diodes (OLEDs): Organic dyes are the core components of OLEDs, acting as the emissive dopants within a host material. tcichemicals.comsci-hub.st The high fluorescence quantum yield of Oxazine 170 suggests its potential as a red emitter in OLEDs for displays and lighting. Research would involve designing device architectures that optimize charge injection and transport to efficiently generate excitons on the Oxazine 170 molecules. researchgate.netresearchgate.net
Luminescent Solar Concentrators (LSCs): LSCs use a fluorescent dye embedded in a plastic sheet to absorb sunlight over a large area, re-emit it at a longer wavelength, and guide it to a small solar cell at the edge. The broad absorption and good quantum yield of oxazine dyes make them suitable for this application. researchgate.net
Optical Sensors: The sensitivity of Oxazine 170's fluorescence to its local environment (e.g., pH, polarity) can be harnessed to create optical sensors. For example, it has been proposed for use in ratiometric photochemical pH sensors when combined with semiconductor nanomaterials. medchemexpress.com
The table below outlines potential device applications and the relevant properties of this compound.
| Device Application | Key Property of this compound |
| Polymer Optical Fibers | High fluorescence efficiency in a polymer host |
| Organic Light-Emitting Diodes | Strong absorption and high quantum yield |
| Luminescent Solar Concentrators | Broad visible absorption spectrum |
| Optical pH Sensors | Environment-sensitive fluorescence properties |
Strategies for Enhancing Photostability and Long-Term Operational Performance in Applied Systems
A critical challenge for the practical application of any organic dye is its limited photostability. Photodegradation, or photobleaching, leads to a loss of performance over time and is a major hurdle for the long-term operational lifetime of devices. mdpi.com
Research into the photochemistry of oxazine dyes indicates that photooxidative pathways are a significant cause of degradation. researchgate.net However, oxazine dyes also exhibit some inherent advantages. Compared to other classes of dyes like cyanines, oxazines have a high oxidation potential, which makes them less susceptible to oxidation by molecular oxygen, a key step in many photobleaching pathways. pnas.org This contributes to their relatively high photostability, especially in oxygenated environments. pnas.org
Strategies to further enhance the photostability and operational performance of Oxazine 170 include:
Molecular Modification: As with tailoring photophysical profiles, synthetic chemistry can be used to improve stability. This can involve creating more rigid molecular structures that are less prone to conformational changes that can lead to degradation, or incorporating "sacrificial" photostabilizing groups into the molecule that preferentially degrade, thus protecting the core chromophore. researchgate.net
Host Matrix Engineering: For solid-state applications, the choice of the host material is crucial. Embedding the dye in an inert, rigid, and oxygen-impermeable polymer matrix like PMMA can significantly reduce degradation pathways that involve molecular oxygen or interactions with the environment. mdpi.comresearchgate.net
Device Encapsulation: In devices like OLEDs, encapsulation is a standard technique to prevent degradation caused by atmospheric oxygen and moisture, which are known to quench luminescence and create non-emissive species. mdpi.comresearchgate.net Improving encapsulation technologies will directly benefit the lifetime of any device incorporating Oxazine 170.
Controlling Environmental Conditions: In some applications, the chemical environment can be controlled to enhance stability. For example, the use of reducing agents has been shown to switch oxazine dyes to a stable, non-fluorescent "off" state, from which they can be recovered, effectively protecting them from photodegradation during periods of inactivity. pnas.org
By pursuing these multifaceted research directions, the scientific community can unlock new applications for this compound and its derivatives, expanding their role from specialized laser dyes to versatile components in advanced photonic and electronic technologies.
Q & A
Q. What are the key spectral characteristics of Oxazine 170 perchlorate, and how are they experimentally determined?
this compound exhibits distinct absorption and fluorescence spectra critical for optical applications. Absorption peaks at ~450 nm (λmax), while fluorescence emission peaks broadly around 650 nm when excited at 532 nm (e.g., in PMMA fibers) . These properties are typically measured using UV-Vis spectrophotometry and fluorescence spectroscopy. For reproducible results, ensure dye purity (>95%), solvent compatibility (e.g., ethanol or water with controlled temperature), and proper baseline correction .
Q. How is this compound synthesized and purified for research use?
this compound is synthesized via condensation reactions of aromatic amines with perchlorate counterions. Key steps include:
Q. What are the solubility challenges of this compound, and how are they addressed in aqueous applications?
this compound is insoluble in water at 20°C but can be dissolved in polar organic solvents (e.g., ethanol) or aqueous solutions at elevated temperatures (e.g., 70°C during dip coating). For aqueous sensing, researchers use:
- Temperature-controlled dissolution : Dissolve 1 mg dye in 100 mL water at 70°C with magnetic stirring .
- Host-guest complexes : Cyclodextrins (β-CD or γ-CD) to enhance solubility and prevent aggregation .
Advanced Research Questions
Q. How is this compound integrated into fiber-optic ammonia sensors, and what parameters optimize sensitivity?
Sensor Fabrication :
- Clad removal : Etch polymer optical fiber (POF) cladding via chemical etching or mechanical abrasion .
- Dip coating : Deposit this compound on unclad regions at 70°C for 2 hours, followed by 10 hours at 20°C to ensure adhesion .
- Reflector integration : Au/Pd thin-layer deposition on fiber tips for reflection-mode operation .
Q. Optimization Parameters :
- Light source wavelength : 532 nm excitation maximizes evanescent field interaction with ammonia .
- Detection limit : As low as 1.4 ppm NH₃ with ≤10 s response time .
- Linearity : R² > 0.98 in 0–50 ppm NH₃ range .
Q. How does aggregation of this compound affect fluorescence properties, and how is it controlled?
Aggregation Impact :
Q. Control Strategies :
Q. What methodologies enable ratiometric fluorescence detection of nitrate using this compound?
Principle : Nitrate is reduced to NH₃ (via Devarda’s alloy or hydrotalcite), which reacts with Oxazine 170 in ethyl cellulose (EC) membranes. Proton transfer between NH₃ and the dye shifts fluorescence ratios .
Q. Steps :
Membrane fabrication : Mix this compound (1% w/w) with EC in THF, cast on glass substrates .
Ratiometric calibration : Measure intensity ratio (I₆₅₀ nm / I₅₅₀ nm) vs. nitrate concentration (0.1–10 mM).
Interference mitigation : Use selective reducing agents (e.g., hydrotalcite for NO₃⁻ vs. NO₂⁻) .
Q. How do environmental factors (e.g., salinity, temperature) influence Oxazine 170-based sensor performance?
- Salinity : High ionic strength (>3% NaCl) reduces sensitivity by 15–20% due to competing ion-dye interactions .
- Temperature : Annealing sensors at 60°C for 1 hour improves linearity (R² from 0.92 to 0.97) but reduces dynamic response by 10% .
- Lifespan : PDMS protective layers extend operational stability from 7 to >30 days in aquatic environments .
Q. What advanced spectroscopic techniques resolve contradictions in Oxazine 170’s aggregation and FRET behavior?
- Time-resolved fluorescence : Decay kinetics distinguish monomeric (τ ≈ 2 ns) vs. aggregated (τ ≈ 0.5 ns) states .
- Anisotropy measurements : Steady-state anisotropy <0.1 indicates homo-FRET in dye-QD assemblies .
- Quantum mechanical modeling : DFT calculations predict aggregation-induced spectral shifts (±10 nm) .
Q. How is this compound used in hybrid nanostructures for energy transfer studies?
QD-Dye FRET Systems :
Q. What safety protocols are critical when handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
